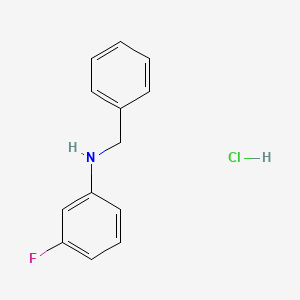

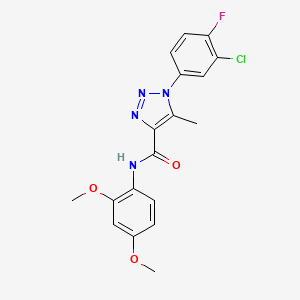

![molecular formula C18H16N2O2S B2544178 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide CAS No. 321430-20-0](/img/structure/B2544178.png)

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide is a chemical entity that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves catalytic annulation and substitution reactions. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives . This suggests that similar catalytic processes could potentially be applied to synthesize the compound of interest, with modifications to the starting materials to incorporate the thiazole and benzamide moieties.

Molecular Structure Analysis

The molecular structure of related compounds includes aromatic rings, heterocycles such as thiazole, and amide functional groups. The presence of a methoxy group on the phenyl ring, as seen in the compound 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, indicates that methoxy substituents are compatible with the thiazole ring and can contribute to the binding profile of the compound . This information can be extrapolated to the molecular structure analysis of 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide.

Chemical Reactions Analysis

The chemical reactivity of the methoxybenzamide moiety can be inferred from the reactions of 4-methoxybenzo[b]thiophen, which undergoes various substitution reactions such as bromination, nitration, and acetylation . These reactions typically occur at positions ortho or para to the methoxy group, suggesting that the methoxy group can direct electrophilic substitution reactions on the benzene ring. This knowledge can be applied to predict the chemical reactivity of the benzamide moiety in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from its structural analogs. The presence of a methoxy group generally increases the electron density on the aromatic ring, which can affect the compound's solubility and reactivity . The amide group is likely to contribute to the compound's hydrogen bonding capability, influencing its solubility and melting point. The thiazole ring, being a heterocycle with a nitrogen and sulfur atom, can also impact the electronic properties and steric hindrance of the compound .

科学的研究の応用

Antimicrobial and Antifungal Applications

Parabens, including methylparaben and propylparaben, which share some structural motifs with the target compound, are widely used as preservatives in pharmaceuticals, cosmetics, and food due to their antimicrobial properties. Research indicates that despite their biodegradability, parabens persist in aquatic environments, suggesting continuous environmental exposure and raising questions about their fate and behavior in water systems (Haman et al., 2015).

Anticancer and Antitumor Activities

The thiazolidinedione core, a key structural component of the compound of interest, has been highlighted for its potential as a PTP 1B inhibitor, with implications for managing type 2 diabetes mellitus (T2DM) and obesity, which are risk factors for several cancers. Certain derivatives have shown potent activity, indicating a promising area for the development of new anticancer agents (Verma et al., 2019).

Neuroprotective and Anti-inflammatory Effects

Compounds structurally related to the target compound have been studied for their neuroprotective and anti-inflammatory properties. Gallic acid, for instance, has demonstrated powerful anti-inflammatory properties with potential therapeutic applications in inflammation-related diseases. Its mechanisms of action include modulation of MAPK and NF-κB signaling pathways, suggesting a reduction in inflammatory cytokines and chemokines (Bai et al., 2020).

Pharmacological Diversity

Benzothiazoles, which share a similar heterocyclic component with the target compound, have been reviewed for their broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. This diverse pharmacological profile underscores the potential of such compounds in the development of new therapies for various ailments (Kamal et al., 2015).

Safety and Hazards

作用機序

Target of Action

The compound “4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide” is a thiazole derivative. Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

Thiazole derivatives can have diverse pharmacokinetic properties .

特性

IUPAC Name |

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-19-17(21)13-3-5-14(6-4-13)18-20-16(11-23-18)12-7-9-15(22-2)10-8-12/h3-11H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHDBWINDKYCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

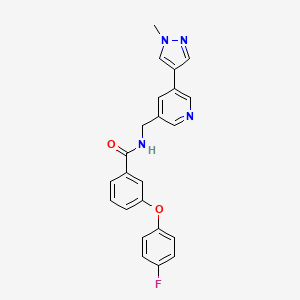

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2544102.png)

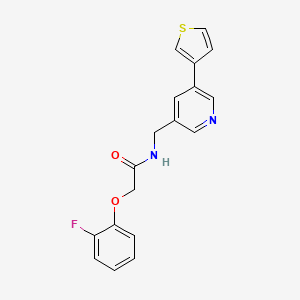

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2544104.png)

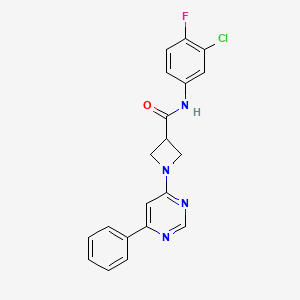

![(3R,4R)-1-Amino-6-oxabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2544105.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropiperidine-3-carboxylic acid](/img/structure/B2544106.png)

![N-(4-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2544108.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B2544113.png)

![ethyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2544115.png)